{4,4-difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride
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Overview
Description
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride is a fluorinated compound that has gained attention in synthetic and medicinal chemistry. The unique structure of this compound, featuring a spirocyclic framework with fluorine atoms, makes it a valuable building block for various chemical applications .
Preparation Methods
The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol, followed by further chemical modifications . This scalable and diastereoselective synthetic approach ensures high efficiency and non-diastereoselective outcomes . The reaction conditions typically involve the use of fluorinating agents and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Addition Reactions: The spirocyclic structure allows for addition reactions with electrophiles and nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {4,4-difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the spirocyclic structure enhance the compound’s binding affinity and selectivity towards certain enzymes and receptors . This interaction can modulate biological activities, leading to desired therapeutic effects .
Comparison with Similar Compounds
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonyl chloride can be compared with other similar compounds, such as:
Non-fluorinated analogs: These compounds lack the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluorinated analogs: These compounds have fluorine atoms in different positions, affecting their reactivity and stability.
Monocyclic gem-difluorinated counterparts: These compounds have a simpler structure, which may limit their applications compared to the spirocyclic compound.
The unique spirocyclic structure and fluorine substitution of this compound make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2731009-98-4 |
---|---|
Molecular Formula |
C6H7ClF2O2S |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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